molecular formula C13H13BrFN3OS B2958155 2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 391226-11-2

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B2958155
CAS No.: 391226-11-2
M. Wt: 358.23
InChI Key: ZLDKPSXUIRBUQB-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a synthetic organic compound intended for research and development purposes. This molecule features a 1,3,4-thiadiazole core, a heterocyclic scaffold known for its significant role in medicinal chemistry due to its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability . The structure incorporates a 4-fluorophenyl ring at the 5-position of the thiadiazole, a substitution pattern observed in other compounds studied for their crystallographic properties . The 2-bromo-3-methylbutanamide group attached to the thiadiazole's 2-position may serve as a key functional handle for further chemical derivatization or could influence the molecule's interaction with biological targets. Derivatives of 1,3,4-thiadiazole are extensively investigated for a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . Specifically, the 1,3,4-thiadiazole scaffold is recognized as a bioisostere for pyrimidine and pyridazine rings, a strategy often employed to enhance the lipophilicity, cell permeability, and bioavailability of lead compounds . Researchers may explore this compound as a building block in organic synthesis or as a candidate for in vitro biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3OS/c1-7(2)10(14)11(19)16-13-18-17-12(20-13)8-3-5-9(15)6-4-8/h3-7,10H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDKPSXUIRBUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a brominated butanamide side chain and a 4-fluorophenyl-thiadiazole scaffold. Below is a comparative analysis with key analogues:

Compound Key Substituents Biological Activity/Application ED₅₀/IC₅₀ Reference
2-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide (Target Compound) 4-Fluorophenyl, bromo-3-methylbutanamide Not explicitly reported N/A -
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 4-Fluorophenyl, dichlorobenzylthio, urea Anticonvulsant (MES test) 0.65 μmol/kg
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea Phenyl, 3-methoxybenzylthio, urea Anticonvulsant (sleep test) 1.14 μmol/kg
N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide Trifluoromethyl, 4-fluorophenyl, isopropyl Pesticide (FOE 5043) N/A
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime 4-Bromophenoxy, methoxy-thiadiazole, oxime Structural characterization (crystallography) N/A

Key Observations

Role of Halogenation :

  • The bromine in the target compound’s butanamide chain may enhance lipophilicity and electrophilic reactivity, similar to bromine’s role in improving anticonvulsant activity in compounds .
  • 4-Fluorophenyl substitution is a recurring motif in bioactive thiadiazoles, contributing to π-π stacking interactions with biological targets .

Side Chain Variations :

  • Urea vs. Butanamide : Urea-containing analogues () exhibit potent anticonvulsant activity, suggesting that the target compound’s butanamide group may alter target affinity or pharmacokinetics .
  • Trifluoromethyl and Methoxy Groups : Pesticidal analogues () highlight how electron-withdrawing groups (e.g., CF₃) or polar moieties (e.g., methoxy) can shift applications from therapeutic to agrochemical .

Research Findings and Implications

  • Anticonvulsant Potential: The structural similarity to urea-based thiadiazoles () suggests the target compound could be screened for CNS activity, particularly given the efficacy of bromine and fluorophenyl groups in modulating ion channels .
  • Pesticidal vs. Pharmaceutical Applications : Unlike pesticidal thiadiazoles (), the target compound lacks strongly electron-deficient groups (e.g., CF₃), which may favor drug-like properties over pesticidal activity .
  • Crystallographic Insights : The oxime-containing analogue () demonstrates the importance of substituent positioning for molecular packing, a factor relevant to the target compound’s stability and formulation .

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